molecular formula C11H20N2O2 B1376388 (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate CAS No. 793650-60-9

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate

Cat. No.: B1376388
CAS No.: 793650-60-9
M. Wt: 212.29 g/mol
InChI Key: HGLKMYOTFGKEDG-IWSPIJDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S,5S)-Tert-Butyl 5-Amino-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1256107-32-0) is a bicyclic amine derivative with a molecular formula of C₁₁H₁₉N₂O₂ and a molecular weight of 212.29 g/mol . The compound features a rigid norbornane-like 2-azabicyclo[2.2.1]heptane core, substituted with a tert-butyl carboxylate group at position 2 and an amino group at position 5. Its stereochemistry (1S,4S,5S) is critical for its conformational stability and interactions in pharmacological applications. The compound is commercially available at 95% purity (e.g., HD-1335) and is often used as a building block in medicinal chemistry .

Properties

IUPAC Name

tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLKMYOTFGKEDG-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . Another approach involves a SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be employed to modify the bicyclic structure or reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxygenated derivatives, while substitution reactions can produce a wide range of substituted azabicycloheptane compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for constructing polycyclic compounds and studying reaction mechanisms.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Its bicyclic structure is similar to that of certain alkaloids, which exhibit a wide range of biological activities, including cytotoxicity against cancer cell lines and antiviral properties .

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions allows for the production of various derivatives with potential commercial applications.

Mechanism of Action

The mechanism of action of (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Stereoisomeric Variants

Compound Name CAS Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Differences
(1S,4S,5S)-tert-Butyl 5-Amino... 1256107-32-0 1S,4S,5S C₁₁H₁₉N₂O₂ 212.29 Reference compound
(1R,4R,5S)-tert-Butyl 5-Amino... 1445696-33-2 1R,4R,5S C₁₁H₁₉N₂O₂ 212.29 Opposite stereochemistry at positions 1 and 4
rel-(1r,4r,5s)-tert-Butyl 5-Hydroxy... 198835-03-9 Racemic mixture C₁₁H₁₉NO₃ 213.27 Hydroxy substituent instead of amino

Key Observations :

  • Stereochemistry significantly impacts receptor binding and solubility. For example, the (1S,4S,5S) configuration is often preferred in drug design due to optimal spatial orientation .
  • Hydroxy-substituted analogs (e.g., tert-butyl 5-hydroxy derivatives) exhibit higher polarity, reducing membrane permeability compared to amino-substituted versions .

Functional Group Variations

Compound Name CAS Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties
(1S,4S,5S)-tert-Butyl 5-Amino... 1256107-32-0 -NH₂ C₁₁H₁₉N₂O₂ 212.29 High nucleophilicity
tert-Butyl 5-Oxo... 137076-22-3 =O C₁₁H₁₉NO₃ 213.27 Ketone group enhances metabolic stability
tert-Butyl 5-(Bromomethyl)... 1378864-79-9 -CH₂Br C₁₁H₁₈BrNO₂ 303.04 Reactive site for cross-coupling

Key Observations :

  • Bromomethyl derivatives serve as intermediates for further functionalization .

Ring System Modifications

Compound Name CAS Bicyclic System Molecular Formula Molecular Weight (g/mol) Key Differences
(1S,4S,5S)-tert-Butyl 5-Amino... 1256107-32-0 [2.2.1]heptane C₁₁H₁₉N₂O₂ 212.29 Reference compound
tert-Butyl 6-Amino-2-azabicyclo[4.1.0]heptane... 1251013-48-5 [4.1.0]heptane C₁₁H₁₉N₂O₂ 212.29 Larger, less strained ring
tert-Butyl 5-Amino-2-azabicyclo[2.1.1]hexane... 1258640-69-5 [2.1.1]hexane C₁₀H₁₇N₂O₂ 198.25 Smaller ring, higher strain

Key Observations :

  • [2.2.1]heptane systems balance ring strain and conformational rigidity, making them ideal for receptor targeting.
  • [2.1.1]hexane analogs exhibit reduced steric hindrance but lower thermal stability .

Pharmacological Derivatives

Compound Name CAS Structure Molecular Formula Molecular Weight (g/mol) IC₅₀ (Human P2Y14R)
PPTN N/A Aromatic-substituted [2.2.1]heptane C₂₉H₂₄F₃NO₂ 499.5 7.96 ± 0.35 nM
MRS4738 N/A Modified PPTN analog C₃₀H₂₄F₃NO₂ 515.5 3.11 ± 0.62 nM

Key Observations :

  • The parent (1S,4S,5S)-tert-butyl 5-amino compound serves as a core structure for high-affinity P2Y14R antagonists.
  • Aromatic extensions (e.g., naphthoic acid in PPTN) enhance receptor binding by 2.5-fold compared to the base structure .

Salts and Prodrugs

Compound Name CAS Form Molecular Formula Molecular Weight (g/mol) Key Use
(1S,4S,5S)-tert-Butyl 5-Amino... 1256107-32-0 Free base C₁₁H₁₉N₂O₂ 212.29 Synthesis intermediate
tert-Butyl 5-Amino... hydrochloride 2639412-96-5 HCl salt C₁₁H₂₀ClN₂O₂ 248.74 Improved solubility

Key Observations :

  • Hydrochloride salts are preferred for in vivo studies due to enhanced aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.